![molecular formula C17H23N5O3 B2701481 6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-98-9](/img/structure/B2701481.png)
6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a compound that has been explored in various chemical syntheses and reactions. For instance, Majumdar et al. (2001) described the regioselective synthesis of pyrimidine annelated heterocycles, which are crucial in the development of pharmacologically active compounds (Majumdar et al., 2001). Similarly, Mukherjee-Müller et al. (1979) discussed the synthesis of 4H-imidazoles, highlighting the versatility of imidazole derivatives in chemical reactions (Mukherjee-Müller et al., 1979).
Applications in Medicinal Chemistry
The compound's derivatives have potential applications in medicinal chemistry. Alves et al. (1994) explored the synthesis of 1-benzylimidazoles, which are precursors of purine analogs, demonstrating their importance in drug development (Alves et al., 1994). Additionally, Hobbs et al. (2010) investigated the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons, contributing to the understanding of N-heterocyclic carbenes in medicinal chemistry (Hobbs et al., 2010).
Role in Heterocyclic Chemistry
Research has also delved into the role of similar compounds in heterocyclic chemistry. For example, the synthesis of glycolurils, which are analogues of the compound , has been a topic of interest due to their applications in various scientific fields, as reviewed by Kravchenko et al. (2018) (Kravchenko et al., 2018).
Biochemical and Pharmacological Studies
In biochemical and pharmacological contexts, the compound and its derivatives have been explored for various activities. Liu et al. (2018) synthesized novel compounds with potential anticancer properties, showing the relevance of imidazole derivatives in cancer research (Liu et al., 2018). Moreover, Nishikawa et al. (2000) developed fluorescent carbon-substituted cytokinin analogues, demonstrating the potential of these compounds in plant biochemistry (Nishikawa et al., 2000).
Other Applications
The compound's derivatives have also found use in various other applications. For example, Thomas et al. (2018) conducted a spectroscopic analysis and molecular docking of imidazole derivatives, revealing their potential in material science and drug design (Thomas et al., 2018).
Propriétés
IUPAC Name |
6-cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-10-21-13-14(18-16(21)22(11)12-6-4-5-7-12)19(2)17(24)20(15(13)23)8-9-25-3/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIVFGFQKKKPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


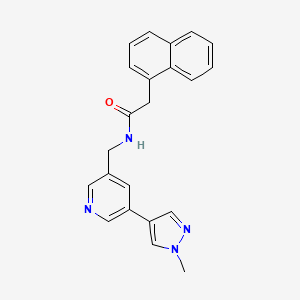
![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)

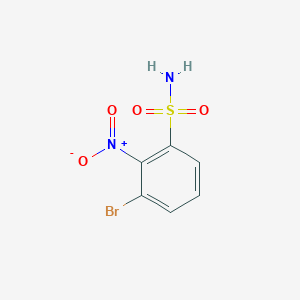
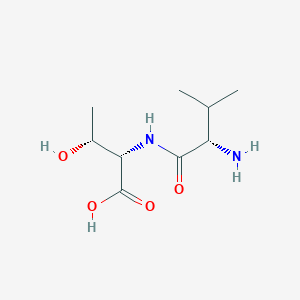
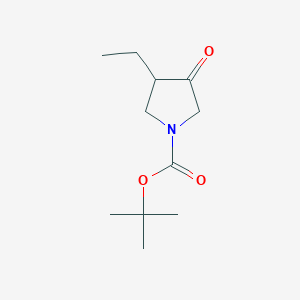
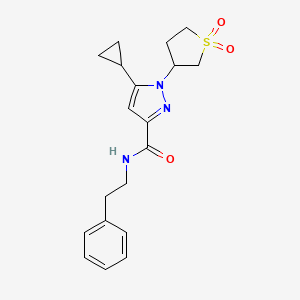
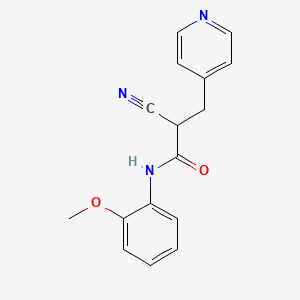
![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2701416.png)
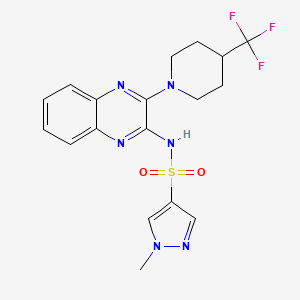

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)